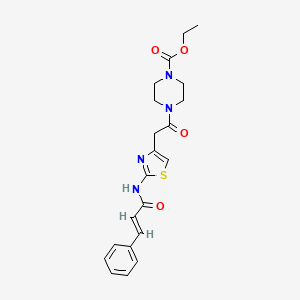
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a piperazine derivative that has been synthesized using a specific method and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can have various biochemical and physiological effects depending on the concentration and duration of exposure. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It can also induce apoptosis in cancer cells and inhibit cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate in lab experiments include its antimicrobial, anti-inflammatory, and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate. Further studies are needed to determine its safety and efficacy in vivo. It can also be studied for its potential use in the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the reaction of ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate with 2-(2-cinnamamidothiazol-4-yl)acetic acid in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various methods.
Applications De Recherche Scientifique
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been used in studies related to the treatment of bacterial infections. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
ethyl 4-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-29-21(28)25-12-10-24(11-13-25)19(27)14-17-15-30-20(22-17)23-18(26)9-8-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,22,23,26)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJXZFEVOKRCC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)



![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)

![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)

![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)
